O-(2-Fluoroethyl)hydroxylamine hydrochloride
Overview
Description
“O-(2-Fluoroethyl)hydroxylamine hydrochloride” is a product used for proteomics research . It has a molecular formula of C2H7ClFNO and a molecular weight of 115.53 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C2H6FNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H . This indicates that the molecule consists of a hydroxylamine group (-NH2OH) attached to a 2-fluoroethyl group (-CH2CH2F).Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored at 4 degrees Celsius .Scientific Research Applications
Novel Heterocyclic Chemistry
O-(2-Fluoroethyl)hydroxylamine hydrochloride plays a role in the synthesis and reactivity of heterocyclic hydroxylamine-O-sulfonates. These compounds are precursors to a variety of fused heterocyclic ring systems with potential applications in anticancer, antiviral, and antimicrobial agents. They also find use in fluorescent detection and labeling, as exemplified by the discovery of fluorogenic reactions and fluorescent dyes like Safirinium-P and Safirinium-Q (Sączewski & Korcz, 2014).
Analytical Chemistry
In the field of analytical chemistry, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, a related compound, has been utilized for the determination of carbonyl-containing compounds in various matrices, including water, blood, urine, air, and clothing. This demonstrates its versatility and effectiveness in analytical applications (Cancilla & Que Hee, 1992).
Fluorescence Probing
Rhodamine B hydroxylamide, another derivative, has been identified as a highly selective and sensitive fluorescence probe for Cu(2+). This probe exhibits specific absorbance-on and fluorescence-on responses to Cu(2+) only, making it a valuable tool in the detection of copper in various settings, including human serum (Chen et al., 2009).
Synthesis and Reactivity
This compound is involved in various synthetic and reactivity pathways. For instance, the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine from hydroxylamine hydrochloride, which demonstrates its role in facilitating reactions using readily available reagents and improving safety over previously published methods (Staszak & Doecke, 1993).
Safety and Hazards
properties
IUPAC Name |
O-(2-fluoroethyl)hydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMUNLGOIKMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620256 | |
Record name | O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95068-26-1 | |
Record name | O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.